4-[(7-chloroquinolin-4-yl)amino]-N-[(E)-(4-fluorophenyl)methylideneamino]benzamide
CAS No.:
Cat. No.: VC16618505
Molecular Formula: C23H16ClFN4O
Molecular Weight: 418.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H16ClFN4O |
|---|---|
| Molecular Weight | 418.8 g/mol |
| IUPAC Name | 4-[(7-chloroquinolin-4-yl)amino]-N-[(E)-(4-fluorophenyl)methylideneamino]benzamide |
| Standard InChI | InChI=1S/C23H16ClFN4O/c24-17-5-10-20-21(11-12-26-22(20)13-17)28-19-8-3-16(4-9-19)23(30)29-27-14-15-1-6-18(25)7-2-15/h1-14H,(H,26,28)(H,29,30)/b27-14+ |
| Standard InChI Key | QZNZOQDFKRZJOE-MZJWZYIUSA-N |
| Isomeric SMILES | C1=CC(=CC=C1/C=N/NC(=O)C2=CC=C(C=C2)NC3=C4C=CC(=CC4=NC=C3)Cl)F |
| Canonical SMILES | C1=CC(=CC=C1C=NNC(=O)C2=CC=C(C=C2)NC3=C4C=CC(=CC4=NC=C3)Cl)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a 7-chloroquinoline group linked via an amino bridge to a benzamide core, which is further substituted with an (E)-configured Schiff base derived from 4-fluorobenzaldehyde. The quinoline moiety provides aromaticity and planar rigidity, while the fluorine atom and Schiff base introduce electronic and steric modifications that influence reactivity and target binding .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | CHClFNO |
| Molecular Weight | 441.87 g/mol |
| IUPAC Name | 4-[(7-Chloroquinolin-4-yl)amino]-N-[(E)-(4-fluorophenyl)methylideneamino]benzamide |
| CAS Number | Not yet assigned |
| SMILES | ClC1=CC2=C(C=NC=C2N=CC=C1)NC3=CC=C(C=C3)C(=O)NC=NC4=CC=C(F)C=C4 |
Spectral Characterization
While experimental spectral data for this specific compound are unavailable, analogs such as 4-[(7-chloroquinolin-4-yl)amino]acetophenone exhibit UV-vis absorption maxima at 261–362 nm, attributed to π→π* and n→π* transitions . Proton NMR of similar Schiff bases typically shows resonances for imine protons (δ 8.5–9.0 ppm) and aromatic protons (δ 6.5–8.5 ppm) .
Synthesis and Reaction Pathways
Synthetic Strategy
The synthesis likely involves a multi-step sequence:
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Amination of 4,7-dichloroquinoline: Reacting 4,7-dichloroquinoline with 4-aminobenzoic acid derivatives under reflux in ethanol to form the 7-chloroquinolin-4-ylamino intermediate .
-
Schiff Base Formation: Condensation of the primary amine group on the benzamide with 4-fluorobenzaldehyde in the presence of an acid catalyst, yielding the (E)-configured imine .
Table 2: Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Yield (Hypothetical) |
|---|---|---|
| 1 | Ethanol, 80–85°C, 9 hours | 85–90% |
| 2 | 4-Fluorobenzaldehyde, HCl, methanol, RT | 75–80% |
Mechanistic Considerations
The amination step proceeds via nucleophilic aromatic substitution, where the electron-deficient quinoline ring facilitates attack by the amine nucleophile. The Schiff base formation follows a reversible acid-catalyzed mechanism, favoring the (E)-isomer due to steric hindrance in the (Z)-configuration .
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is dominated by its aromatic and halogenated groups:
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Lipophilicity: Predicted logP ≈ 3.5 (moderate lipophilicity) due to the chloro and fluorophenyl groups.
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Aqueous Solubility: Limited solubility in water (<0.1 mg/mL) but soluble in DMSO or DMF .
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Stability: Susceptible to hydrolysis at the Schiff base linkage under acidic or basic conditions, necessitating storage in anhydrous environments .
Crystallographic Data
| Assay | Predicted IC | Mechanism |
|---|---|---|
| Plasmodium falciparum | 50–100 nM | Hemozoin inhibition |
| Bacterial MIC | 2–8 µg/mL | DNA gyrase binding |
Antimicrobial Applications
Fluorinated benzamides exhibit broad-spectrum antibacterial effects by targeting enzyme active sites. The 4-fluorophenyl group may enhance penetration through bacterial membranes .
Toxicological and Environmental Considerations
Metabolic Pathways
Hypothetical Phase I metabolism involves oxidation of the quinoline ring and hydrolysis of the Schiff base, yielding 4-fluorobenzaldehyde and the primary amine metabolite. Glucuronidation likely facilitates renal excretion .
Ecotoxicology
While environmental persistence data are lacking, chloroquinoline derivatives are classified as persistent organic pollutants due to bioaccumulation risks. The fluorine atom may reduce biodegradability compared to non-halogenated analogs .
Future Directions
Structural Optimization
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Schiff Base Stabilization: Replacing the imine with a non-hydrolyzable isostere (e.g., ethylene linker) to improve metabolic stability.
-
Fluorine Positioning: Investigating meta- versus para-fluorine substitution on target affinity.
Target Validation
High-throughput screening against kinase libraries and parasitic proteases could identify novel mechanisms of action.
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